molecular formula C22H20N4O3S B5122929 3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5122929
M. Wt: 420.5 g/mol
InChI Key: NPQQIRDVXPKAFE-VKAVYKQESA-N
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Description

3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as BPTAA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.

Mechanism of Action

The mechanism of action of 3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is not yet fully understood. However, it is believed that 3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile interacts with specific biomolecules in cells, leading to changes in their fluorescence properties. This interaction can be used to visualize and track the movement of these biomolecules in real-time.
Biochemical and Physiological Effects:
3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to be stable under physiological conditions, making it an ideal candidate for use in biological systems. Additionally, 3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to have a high quantum yield and excellent photostability, making it a useful tool for long-term imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is its excellent fluorescence properties, which make it an ideal candidate for use in fluorescence microscopy and imaging. Additionally, 3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has minimal toxicity and low cytotoxicity, making it safe for use in biological systems. However, one of the limitations of 3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is its relatively complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the use of 3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in scientific research. One potential area of application is in the development of new fluorescent probes for use in live-cell imaging. Additionally, 3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile could be used in the development of new diagnostic tools for the detection of specific biomolecules in biological systems. Finally, 3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile could be used in the development of new therapeutics for the treatment of various diseases.
Conclusion:
In conclusion, 3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. It has been extensively studied for its potential applications in various scientific fields, including the development of fluorescent probes for imaging biological systems. While there are some limitations to its use, 3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has several advantages that make it an ideal candidate for use in scientific research.

Synthesis Methods

3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile can be synthesized using a multi-step process that involves the reaction of 4-butoxyaniline with 4-nitrothiophenol, followed by the reaction of the resulting intermediate with acrylonitrile. The final product is obtained through purification and isolation processes.

Scientific Research Applications

3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is in the development of fluorescent probes for imaging biological systems. 3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to exhibit excellent fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and imaging.

properties

IUPAC Name

(Z)-3-(4-butoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-2-3-12-29-20-10-6-18(7-11-20)24-14-17(13-23)22-25-21(15-30-22)16-4-8-19(9-5-16)26(27)28/h4-11,14-15,24H,2-3,12H2,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQQIRDVXPKAFE-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-butoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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